molecular formula C12H16ClN3 B1461979 1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride CAS No. 1187174-05-5

1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride

Cat. No. B1461979
CAS RN: 1187174-05-5
M. Wt: 237.73 g/mol
InChI Key: UHNARRRBAUTZTH-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, a series of novel benzamide derivatives were designed and synthesized guided by bioisosterism and pharmacokinetic parameters .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary greatly depending on the specific compound. For example, the linear formula of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is C16H24ClN3O .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and depend on the specific compound and reaction conditions. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific compound. For example, the molecular weight of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is 309.84 .

Scientific Research Applications

Antimicrobial Activity

1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride and its derivatives have been studied for their antimicrobial activities. Certain derivatives were synthesized and screened for their effectiveness against pathogenic bacteria and fungi. The compounds showed variable antimicrobial activity, with some demonstrating significant anti-arrhythmic activity as well. Notably, derivatives containing the 2,6-dimethylpiperidine group and specific substituents on the benzothiazole ring exhibited pronounced anticandidal activity, indicating the potential of these compounds in antimicrobial applications (Mokhtari & Pourabdollah, 2013).

Antitubercular Agents

Research has also focused on the synthesis of this compound derivatives as potent antitubercular agents. The compounds were synthesized, characterized, and evaluated against mycobacterium species, revealing that certain molecules exhibited notable antitubercular activity. This suggests a promising avenue for the treatment of tuberculosis using these derivatives (Raju, Sasidhar, & Vidyadhara, 2020).

Antifungal and Antibacterial Agents

Another study synthesized and characterized various derivatives of this compound, focusing on their antifungal and antibacterial properties. The derivatives were tested against several bacterial and fungal pathogens, showing moderate to potent activity. The findings suggest the potential utility of these compounds in developing new antimicrobial agents, especially for the treatment of infections in tomato plants (Vinaya et al., 2009).

Safety and Hazards

Piperidine derivatives can be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin and eye irritation . It’s important to handle these compounds with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety continue to be areas of active research .

Biochemical Analysis

Biochemical Properties

1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . This interaction is significant as it can modulate the release of pro-inflammatory cytokines such as interleukin-1β. Additionally, the compound has been found to interact with ATPase enzymes, reducing their activity and thereby influencing cellular energy metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit pyroptosis, a form of programmed cell death, in macrophages . This inhibition is achieved by reducing the release of interleukin-1β and other pro-inflammatory cytokines. The compound also influences cell signaling pathways, particularly those involved in inflammation and immune response. Furthermore, it affects gene expression by modulating the activity of transcription factors involved in the inflammatory response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the NLRP3 protein, inhibiting its activation and subsequent formation of the inflammasome complex . This binding prevents the cleavage of pro-caspase-1 into its active form, thereby reducing the production of interleukin-1β. Additionally, the compound inhibits ATPase activity, which affects cellular energy metabolism and reduces the availability of ATP for various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates immune responses without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in energy metabolism, such as ATPase . These interactions can influence the levels of various metabolites and impact overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . The compound can also be found in the nucleus, where it may influence gene expression by modulating the activity of transcription factors . Additionally, post-translational modifications such as phosphorylation can affect its localization and activity within different cellular compartments .

properties

IUPAC Name

1-piperidin-4-ylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10;/h1-4,9-10,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNARRRBAUTZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187174-05-5
Record name 1H-Benzimidazole, 1-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187174-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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